REACTION_CXSMILES
|
[OH-].[Na+].CCO.[CH3:6][O:7][C:8]1[CH:35]=[CH:34][C:11]([O:12][C:13]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][C:25]3[CH:30]=[CH:29][C:28]4[O:31][CH2:32][O:33][C:27]=4[CH:26]=3)[C:14]=2[C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=1>>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][C:13]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][C:25]3[CH:30]=[CH:29][C:28]4[O:31][CH2:32][O:33][C:27]=4[CH:26]=3)[C:14]=2[C:15]([OH:17])=[O:16])=[CH:34][CH:35]=1 |f:0.1.2|
|
Name
|
NaOH EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CCO
|
Name
|
ethyl 2-(4-methoxyphenoxy)-6-[3,4-(methylenedioxy)phenoxy]benzoate
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC2=C(C(=O)OCC)C(=CC=C2)OC2=CC3=C(C=C2)OCO3)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture (solid and solution) was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hr
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with H2O (7 ml, pH≈7.5)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×7 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC2=C(C(=O)O)C(=CC=C2)OC2=CC3=C(C=C2)OCO3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |